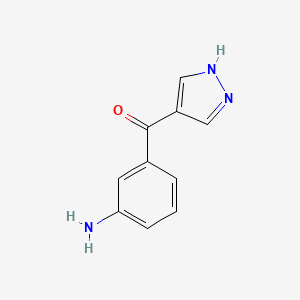

(3-aminophenyl)-(1H-pyrazol-4-yl)methanone

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(3-aminophenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H9N3O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6H,11H2,(H,12,13) |

InChI Key |

MGNMOBCDQXYRQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminophenyl)-(1H-pyrazol-4-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-pyrazolecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-aminophenyl)-(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-II), which is crucial in the inflammatory response. The compound's derivatives have been synthesized and tested for their COX-II inhibitory activity, demonstrating promising results. For instance:

- Derivatives with Enhanced Potency : Research indicates that certain derivatives of pyrazole compounds exhibit significant COX-II inhibition with IC50 values as low as 0.011 μM, showcasing a potency much greater than traditional anti-inflammatory drugs like Rofecoxib .

- Mechanism of Action : The mechanism involves the inhibition of prostaglandin synthesis, which is pivotal in mediating inflammation and pain. This suggests that (3-aminophenyl)-(1H-pyrazol-4-yl)methanone could serve as a lead compound for developing new anti-inflammatory agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Its derivatives have shown effectiveness in inhibiting tumor growth and preventing metastasis:

- Tumor Growth Inhibition : Studies have reported that specific derivatives can significantly slow down tumor growth in vivo and inhibit cancer cell proliferation in vitro. This is particularly relevant for treating proliferative diseases such as various cancers .

- Combination Therapies : There is potential for using (3-aminophenyl)-(1H-pyrazol-4-yl)methanone in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce side effects associated with conventional cancer treatments .

Table 1: Summary of Experimental Findings on (3-aminophenyl)-(1H-pyrazol-4-yl)methanone Derivatives

Mechanism of Action

The mechanism of action of (3-aminophenyl)-(1H-pyrazol-4-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Findings :

- Pyrazole benzophenone derivatives, such as those in , exhibit broad-spectrum antimicrobial activity, likely due to their planar structures facilitating membrane penetration.

- Compounds with bicyclic systems (e.g., ) show specificity for 11β-HSD1, a target in metabolic disorders, whereas the simpler (3-aminophenyl)-(1H-pyrazol-4-yl)methanone lacks documented target specificity .

Physicochemical and Electronic Properties

The 3-aminophenyl group in the target compound increases polarity compared to non-aminated analogues like phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone, as evidenced by higher solubility in polar solvents . However, electron-withdrawing groups (e.g., nitro or chloro substituents) in analogues such as those in reduce basicity, affecting bioavailability.

Biological Activity

(3-aminophenyl)-(1H-pyrazol-4-yl)methanone, a compound featuring a pyrazole ring and an amino phenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises an amino group attached to a phenyl ring and a pyrazole moiety, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of (3-aminophenyl)-(1H-pyrazol-4-yl)methanone has been investigated in various studies, highlighting its potential as an antiviral, anti-inflammatory, and anticancer agent.

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, a study demonstrated that structural modifications on the phenyl moiety could enhance antiviral efficacy by inhibiting viral replication mechanisms .

Antitumoral Activity

The antitumoral effects of (3-aminophenyl)-(1H-pyrazol-4-yl)methanone have been attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cancer cell division .

Anti-inflammatory Properties

Molecular docking studies have revealed that related pyrazole compounds possess antioxidant and anti-inflammatory properties, suggesting that (3-aminophenyl)-(1H-pyrazol-4-yl)methanone may also exhibit similar effects .

The mechanism of action for (3-aminophenyl)-(1H-pyrazol-4-yl)methanone appears to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

- Interaction with Receptors : It likely interacts with various cellular receptors, modulating downstream signaling pathways.

- Disruption of Protein Dynamics : By affecting protein polymerization (e.g., tubulin), it disrupts essential cellular processes.

Case Study 1: Antitumoral Activity

A study investigated the antitumoral effects of a series of pyrazole derivatives, including (3-aminophenyl)-(1H-pyrazol-4-yl)methanone. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 0.304 |

| B | HUVEC | 0.250 |

| C | Km-12 | 0.056 |

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, the compound displayed a marked reduction in pro-inflammatory cytokines when tested in vitro. This suggests its potential as a therapeutic agent in inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-aminophenyl)-(1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves metal-free annulation or condensation reactions. For example, pyrazole-containing methanones can be synthesized via [2+2+1] annulation using DMSO as a C1 source under varying solvent ratios (e.g., VPET/VEA = 8:1 to 15:1), yielding 58–62% product . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of precursors. Characterization via 1H/13C NMR and HRMS is critical for confirming structural integrity .

Q. How do researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic system with space group P1, as seen in related pyrazole-methanone derivatives) .

- Spectroscopy : 1H/13C NMR for functional group analysis and HRMS for molecular weight confirmation .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Testing against targets like 11β-HSD1 using fluorescence-based or radiometric assays .

- Anti-proliferative activity : MTT or SRB assays on cancer cell lines, with IC50 values calculated from dose-response curves .

- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, enzyme isoforms). Mitigation strategies include:

- Standardized protocols : Replicate experiments under identical conditions (e.g., pH, temperature, solvent controls) .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. amino groups) to isolate contributing factors .

- Meta-analysis : Compare datasets from multiple studies to identify trends .

Q. What strategies are effective for improving the crystallinity of (3-aminophenyl)-(1H-pyrazol-4-yl)methanone derivatives?

- Methodological Answer : Techniques include:

- Solvent recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance crystal growth .

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice structures .

- SHELX refinement : Employ SHELXL for high-resolution data processing and hydrogen-bond parameter optimization .

Q. How can computational tools predict the compound’s interaction with biological targets like 11β-HSD1?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in the enzyme’s active site .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories with AMBER force fields) .

- Free-energy calculations : MM-PBSA/GBSA methods estimate binding affinities .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize solvent polarity and temperature control to minimize byproducts .

- Crystallographic Analysis : Use SHELX for high-resolution refinement, especially with twinned data .

- Biological Validation : Combine in vitro assays with in vivo models (e.g., rodent metabolic studies) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.